Fumarate hydratase-IN-1

Fumarate Hydratase Enzyme Inhibition Ki

This compound uniquely inhibits FH without blocking the electron-transport chain or ATP synthase, enabling clean, reversible TCA cycle disruption. Its hallmark nutrient-dependent cytotoxicity (mean IC50 2.2 µM under glucose deprivation) makes it essential for HLRCC modeling, metabolic vulnerability/synthetic lethality screens, and cGAS-STING immunometabolism research. Unlike generic TCA inhibitors, FHIN-1 ensures on-target metabolic signatures and redox stress responses.

Molecular Formula C27H30N2O4
Molecular Weight 446.5 g/mol
Cat. No. B1139325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumarate hydratase-IN-1
Molecular FormulaC27H30N2O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1
InChIKeyVFGLXHHVYNTCPD-AJTFRIOCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumarate Hydratase-IN-1 (FHIN-1): A Cell-Permeable Pro-Drug Inhibitor for Studying Nutrient-Dependent Cytotoxicity and TCA Cycle Metabolism


Fumarate hydratase-IN-1 (CAS: 1644060-37-6), also known as FHIN-1, is a small molecule pro-drug inhibitor of fumarate hydratase (FH), an essential enzyme in the mitochondrial tricarboxylic acid (TCA) cycle [1]. Discovered through a phenotypic screen and optimized for cellular permeability, this compound is characterized by its ability to be converted by intracellular esterases into an active carboxylic acid metabolite . Its primary application is in oncology and metabolism research, particularly for probing the role of FH deficiency and the accumulation of the oncometabolite fumarate. The compound is available from multiple reputable vendors for research use only [1].

Why Fumarate Hydratase-IN-1 Cannot Be Replaced by Generic TCA Cycle Inhibitors or Close Analogs


The precise biological outcome of fumarate hydratase (FH) inhibition is highly dependent on the inhibitor's chemical structure and its downstream effects on cellular metabolism. Generic TCA cycle inhibitors, such as those targeting succinate dehydrogenase (SDH) or mitochondrial complex I, produce distinct metabolic signatures and cytotoxic profiles [1]. Furthermore, even among the same chemical series, critical structure-activity relationships (SAR) dictate both the potency and the unique nutrient-dependent cytotoxicity that is the hallmark of this class [2]. Substituting Fumarate hydratase-IN-1 with a different analog—such as the related but structurally distinct Fumarate hydratase-IN-2—will result in a different inhibitory profile and experimental outcomes, as detailed in the quantitative evidence below .

Fumarate Hydratase-IN-1: A Comparative, Data-Driven Guide to Its Biochemical and Cellular Potency


In Vitro Biochemical Potency: Active Metabolite Ki vs. Close Analog Fumarate Hydratase-IN-2

As a pro-drug, Fumarate hydratase-IN-1 is converted to its active carboxylic acid form inside cells. This active metabolite demonstrates competitive inhibition of fumarate hydratase with an inhibition constant (Ki) of 4.5 µM . Critically, this value is numerically identical to the Ki reported for its direct analog and comparator, Fumarate hydratase-IN-2 (compound 3), which is also a cell-permeable and competitive FH inhibitor with a Ki of 4.5 µM .

Fumarate Hydratase Enzyme Inhibition Ki Mitochondrial Metabolism

Cellular Antiproliferative Activity: IC50 Values Across a Panel of Human Cancer Cell Lines Under Nutrient-Deprived Conditions

The cellular potency of Fumarate hydratase-IN-1 is consistently reported with a mean IC50 value of 2.2 µM across multiple cancer cell lines when assessed under glucose-free conditions [1]. This panel includes cell lines such as SW620, ACHN, HCT-116, PC3, and SK-MEL-28, demonstrating broad antiproliferative activity. This is a key differentiating factor, as its mechanism of action and cytotoxic profile are distinct from standard mitochondrial inhibitors like those targeting the electron-transport chain (ETC) or ATP synthase . Unlike its analog Fumarate hydratase-IN-2 which is also reported to have nutrient-dependent cytotoxicity, the original literature establishing this specific IC50 value for the pro-drug series under defined conditions is directly linked to Fumarate hydratase-IN-1 [1].

Cancer Metabolism Nutrient Deprivation IC50 Cytotoxicity

Mechanistic Distinction: TCA Cycle Inhibition Without Blocking Mitochondrial Electron-Transport Chain (ETC) or ATP Synthase

Fumarate hydratase-IN-1 exhibits a highly specific mechanism of action: it inhibits the TCA cycle enzyme fumarate hydratase without directly blocking the mitochondrial electron-transport chain (ETC) or ATP synthase . This is in direct contrast to many well-known mitochondrial poisons, such as oligomycin (ATP synthase inhibitor) or antimycin A (Complex III inhibitor), which halt respiration. While the inhibition of FH by FHIN-1 ultimately impacts cellular respiration, its initial and direct effect is the disruption of the TCA cycle and the accumulation of fumarate, leading to a distinct set of downstream metabolic and redox stress responses .

Mechanism of Action Mitochondrial Metabolism TCA Cycle Oxidative Phosphorylation

Procurement-Relevant Purity and Quality Control: Vendor-Supplied Analytical Data

For researchers requiring high-confidence, reproducible results, vendor-supplied analytical data provides a key point of differentiation. Fumarate hydratase-IN-1 is available with documented purity and analytical characterization. For instance, one supplier offers the compound at 98.08% purity as determined by HPLC, with accompanying batch-specific Certificate of Analysis (CoA) . Another major supplier lists purity at 99.58% . Furthermore, chemical characterization, including NMR and HPLC, is provided to confirm structural identity and purity . This level of quality assurance is critical for interpreting experimental results and ensuring batch-to-batch reproducibility.

Purity Quality Control HPLC Procurement

Primary Application Scenarios for Fumarate Hydratase-IN-1 in Metabolic and Cancer Research


Elucidating Nutrient-Dependent Cytotoxicity and Metabolic Vulnerabilities in Cancer

This compound is specifically suited for studies investigating the metabolic dependencies of cancer cells, particularly under conditions of nutrient stress (e.g., low glucose). Its mean IC50 of 2.2 µM in glucose-free medium across multiple cancer cell lines provides a quantitative benchmark for assays designed to identify synthetic lethal interactions or evaluate the efficacy of combination therapies that target cellular metabolism [1].

Pharmacological Modeling of Fumarate Hydratase Deficiency and Oncometabolite Accumulation

Fumarate hydratase-IN-1 serves as a critical pharmacological tool for acutely modeling the effects of FH loss-of-function, such as in the cancer syndrome Hereditary Leiomyomatosis and Renal Cell Carcinoma (HLRCC). Its use allows researchers to study the immediate downstream consequences of fumarate accumulation, including alterations in TCA cycle metabolites, redox stress responses, and epigenetic changes, in a controlled and reversible manner .

Dissecting TCA Cycle Flux and Mitochondrial Bioenergetics Independently of Direct ETC Inhibition

Because FHIN-1 inhibits the TCA cycle without directly blocking the electron-transport chain or ATP synthase, it is an ideal reagent for studies requiring precise separation of TCA cycle function from respiratory chain activity . This makes it valuable for experiments in mitochondrial biology, immunometabolism, and any research area where a clean, upstream disruption of the TCA cycle is required to observe specific metabolic and signaling outcomes .

Investigating the Role of Fumarate in Inflammatory Signaling and Immune Modulation

Emerging research has utilized FHIN-1 to demonstrate that pharmacological inhibition of fumarate hydratase can promote mitochondrial DNA leakage, activate the cGAS-STING pathway, and amplify inflammatory responses [2]. This specific application highlights its utility in immunology and inflammation research, particularly in models of acute lung injury (ALI) and studies of type I interferon production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumarate hydratase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.